Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)10-5-4-13-6(11)9-5/h5H,4H2,1-3H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCVWDDPVIESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911795-60-3 | |
| Record name | tret-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-oxo-1,3-oxazolidine in the presence of a base such as triethylamine . The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the oxazolidinone ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazolidinone derivatives, while reduction reactions produce amine or alcohol derivatives .
Scientific Research Applications
Scientific Research Applications
Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate has a wide range of applications in scientific research:
Chemistry
- Building Block in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules.
- Protecting Group for Amines : The compound can protect amines during multi-step synthesis processes.
Biology
- Enzyme Mechanisms : Utilized in studies to understand enzyme mechanisms and as substrates in biochemical assays.
- Potential Antitumor Activity : Research indicates that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines.
Industry
- Polymer Production : Employed in the production of polymers with specific properties, enhancing material performance.
- Pharmaceutical Applications : Investigated for its potential as a therapeutic agent due to its biological activity.
Case Studies
Several studies have highlighted the relevance of this compound:
Antitumor Activity Study
A study evaluated the antiproliferative effects of oxazolidinone derivatives similar to this compound against various cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.
Enzyme Inhibition
Preliminary studies suggest potential inhibition of specific enzymes involved in inflammatory pathways, providing insights into its therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxazolidinone ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate with structurally related carbamate derivatives, focusing on ring systems, substituents, and functional group variations. Key compounds are summarized in Table 1, followed by detailed discussions.
Table 1: Structural and Physicochemical Comparison of Selected Carbamate Derivatives
Structural Variations and Functional Group Impact
Oxazole vs. Oxazolidinone Rings: Compounds like tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate (CAS: 1240621-19-5) feature an aromatic oxazole ring, which confers planar geometry and metabolic stability due to reduced ring strain. In contrast, the oxazolidinone ring in the target compound is saturated, with a carbonyl group enabling hydrogen bonding and increased polarity .
Substituent Effects: Fluorine and Difluoromethyl Groups: Derivatives such as tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate (CAS: 2375260-49-2) exhibit enhanced lipophilicity (logP) and metabolic resistance compared to non-fluorinated analogs. Fluorine’s electron-withdrawing nature may also influence electronic distribution in the ring system . Hydroxyl and Methyl Groups: Cyclopentyl and piperidine derivatives (e.g., CAS: 1330069-67-4, 473839-06-4) with hydroxyl or methyl substituents demonstrate stereochemical diversity and variable solubility. Hydroxyl groups improve aqueous solubility via hydrogen bonding, while methyl groups increase steric bulk .
Spirocyclic Cores: The triazaspiro compound (CAS: 1956426-26-8) combines a spiro junction with an isobutyl group, offering unique spatial arrangements for modulating pharmacokinetic properties .
Biological Activity
Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 202.21 g/mol
- CAS Number : 1810070-20-2
The compound features a five-membered oxazolidinone ring, which is crucial for its biological activity. The oxazolidinone structure is known for its role in antibiotic activity and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an oxazolidinone derivative. A common method includes using tert-butyl chloroformate and 2-oxo-1,3-oxazolidine in the presence of a base such as triethylamine. This reaction can be optimized to ensure high yield and purity, minimizing by-products .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Binding Affinity : The oxazolidinone ring enhances binding affinity to specific receptors, influencing physiological responses.
- Substrate in Biochemical Assays : It serves as a substrate in various biochemical assays, allowing researchers to study enzyme kinetics and mechanisms .
Antimicrobial Properties
Research has demonstrated that compounds containing the oxazolidinone structure exhibit antimicrobial properties. They are particularly effective against Gram-positive bacteria. The mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA .
Anticancer Activity
Recent studies suggest that oxazolidinone derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .
Case Studies
Q & A
Q. Key Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| pH 2 (HCl) | 95% | 24 h |
| pH 7.4 (PBS) | 5% | 72 h |
| 40°C (dry) | 20% | 1 week |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
